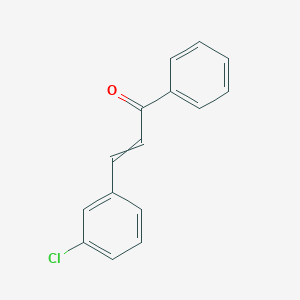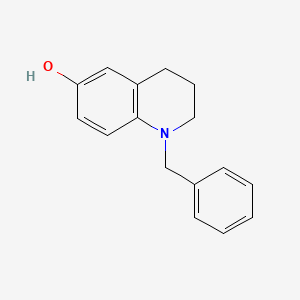
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a pyridine ring, an oxime group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE typically involves the reaction of pyridine-2-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then esterified using ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction conditions generally include refluxing the mixture in an appropriate solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Amides, alcohols, or other ester derivatives.
Aplicaciones Científicas De Investigación
ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Mecanismo De Acción
The mechanism by which ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE exerts its effects is primarily through its functional groups. The oxime group can interact with various biological targets, potentially inhibiting enzymes or binding to receptors. The ester group allows for hydrolysis, releasing active metabolites that can further interact with molecular targets. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to specific proteins or nucleic acids .
Comparación Con Compuestos Similares
Pyridine-2-carbaldehyde oxime: Shares the oxime and pyridine functionalities but lacks the ester group.
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: Contains the ester and pyridine groups but lacks the oxime functionality.
Hydroxyimino-pyridin-3-yl-acetic acid ethyl ester: Similar structure but with the oxime group at a different position on the pyridine ring.
Uniqueness: ETHYL (2E)-(HYDROXYIMINO)(PYRIDIN-2-YL)ACETATE is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The specific positioning of the oxime and ester groups on the pyridine ring allows for unique interactions and applications in various fields .
Propiedades
Fórmula molecular |
C9H10N2O3 |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
ethyl 2-hydroxyimino-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(12)8(11-13)7-5-3-4-6-10-7/h3-6,13H,2H2,1H3 |
Clave InChI |
YGQZRRVGGCVMQR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NO)C1=CC=CC=N1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B8749098.png)
![2-[(2-phenylphenyl)methyl]propanedioic acid](/img/structure/B8749106.png)

![Ethyl 2-(2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8749136.png)




![7-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B8749177.png)


